molecular formula C24H26O2 B137965 alpha,alpha'-Bis(4-methylbenzyloxy)-p-xylene CAS No. 136861-46-6

alpha,alpha'-Bis(4-methylbenzyloxy)-p-xylene

Cat. No. B137965
CAS RN: 136861-46-6
M. Wt: 346.5 g/mol
InChI Key: IJMQICMKIDWWAK-UHFFFAOYSA-N
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Description

Alpha,alpha'-Bis(4-methylbenzyloxy)-p-xylene (MBBX) is a unique chemical compound that has many different applications in the scientific research field. MBBX has a wide range of uses, from its ability to act as a catalyst in organic synthesis reactions to its potential as a therapeutic agent for various diseases. In

Scientific Research Applications

Synthesis and Catalysis

  • Synthesis of Phenyl-Xylyl Ethane

    alpha,alpha'-Bis(4-methylbenzyloxy)-p-xylene (PXE) can be synthesized by the Friedel–Crafts alkylation of xylene. This process uses alpha-methylbenzyl alcohol as an alkylating agent over a mordenite catalyst. It was observed that at lower temperatures, the main product was bis-(alpha-methylbenzyl) ether, whereas at higher temperatures, PXE and heavier oligomers became the main products. This synthesis process depends on factors like temperature, space velocity, pressure, and the xylene/MBA ratio (Kwak & Kim, 1999).

  • Conformationally Constrained Cyclic Alpha-Amino Acid Derivatives

    Another application involves the synthesis of cyclic alpha-amino acid derivatives under solid-liquid phase-transfer catalysis conditions. This includes the bis-alkylation of ethyl isocyanoacetate with various alpha,alpha'-dibromo-o-xylene derivatives, leading to electron-deficient as well as electron-rich and halogen-substituted indan-based alpha-amino acids (Kotha & Brahmachary, 2000).

  • Modeling Tyrosinase Activity

    In a study exploring the copper-mediated oxygenation of methyl 4-hydroxybenzoate, dinuclear copper(I) complexes with polybenzimidazole ligands, including alpha,alpha‘-bis{bis[2-(1-methyl-2-benzimidazolyl)ethyl]amino}-m-xylene, effectively mimicked the activity of the enzyme tyrosinase. The reaction is significant as it demonstrates the capability of these complexes in phenol hydroxylation, which is a critical reaction in organic chemistry and biochemistry (Casella et al., 1996).

Polymer Chemistry

  • Polyether Synthesis

    The compound has been used in the phase-transfer catalyzed polycondensation of alpha,alpha′-dichloro-p-xylene with 2,2-bis(4-hydroxyphenyl)propane. This process, especially when done in the presence of dimethyl sulfoxide, results in a high molecular weight polyether. This kind of polymer synthesis is crucial for the development of new materials with specific properties (Yamazaki & Imai, 1983).

  • Photoinitiating Dyes

    Another fascinating application is in the field of photoinitiating dyes. Xylene-1,4-bis[4-(p-pyrrolidinostyryl)benzothiazolium bromide], a derivative of alpha,alpha'-Bis(4-methylbenzyloxy)-p-xylene, has been synthesized and investigated for its photoinitiating ability in polymer chemistry. The study of such dyes is vital for the development of photosensitive materials and processes in industrial applications (Kabatc et al., 2015).

properties

IUPAC Name

1,4-bis[(4-methylphenyl)methoxymethyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26O2/c1-19-3-7-21(8-4-19)15-25-17-23-11-13-24(14-12-23)18-26-16-22-9-5-20(2)6-10-22/h3-14H,15-18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJMQICMKIDWWAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COCC2=CC=C(C=C2)COCC3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40616644
Record name 1,1'-[1,4-Phenylenebis(methyleneoxymethylene)]bis(4-methylbenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40616644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha,alpha'-Bis(4-methylbenzyloxy)-p-xylene

CAS RN

136861-46-6
Record name 1,1'-[1,4-Phenylenebis(methyleneoxymethylene)]bis(4-methylbenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40616644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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